8-Carbamoyl-2-phenylimidazo[1,5-a]pyrimidine-4-carboxylic acid
Overview
Description
8-Carbamoyl-2-phenylimidazo[1,5-a]pyrimidine-4-carboxylic acid is a complex organic compound characterized by its unique structure, which includes an imidazo[1,5-a]pyrimidine core with a phenyl group and a carbamoyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Carbamoyl-2-phenylimidazo[1,5-a]pyrimidine-4-carboxylic acid typically involves multiple steps, starting with the formation of the imidazo[1,5-a]pyrimidine core. This can be achieved through the cyclization of appropriate precursors, such as amidines and α-haloketones, under acidic or basic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production by employing continuous flow reactors or batch processes. The choice of reagents, solvents, and reaction conditions is carefully controlled to maximize yield and minimize by-products. Purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 8-Carbamoyl-2-phenylimidazo[1,5-a]pyrimidine-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of substituted imidazo[1,5-a]pyrimidines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, 8-Carbamoyl-2-phenylimidazo[1,5-a]pyrimidine-4-carboxylic acid has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential. It may be used in the development of new treatments for various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties make it suitable for applications requiring high stability and reactivity.
Mechanism of Action
The mechanism by which 8-Carbamoyl-2-phenylimidazo[1,5-a]pyrimidine-4-carboxylic acid exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms and pathways.
Comparison with Similar Compounds
Imidazo[1,5-a]pyrimidines
Phenyl derivatives
Carbamoyl compounds
Uniqueness: 8-Carbamoyl-2-phenylimidazo[1,5-a]pyrimidine-4-carboxylic acid stands out due to its unique combination of functional groups and structural features. This distinctiveness allows it to participate in a wide range of chemical reactions and biological activities, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
8-carbamoyl-2-phenylimidazo[1,5-a]pyrimidine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O3/c15-12(19)11-13-17-9(8-4-2-1-3-5-8)6-10(14(20)21)18(13)7-16-11/h1-7H,(H2,15,19)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWHUWMWFWEBPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N=CN3C(=C2)C(=O)O)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
924137-97-3 | |
Record name | 8-carbamoyl-2-phenylimidazo[1,5-a]pyrimidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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